molecular formula C23H18ClNO4 B11278093 N-(4-chlorophenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide

N-(4-chlorophenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide

Cat. No.: B11278093
M. Wt: 407.8 g/mol
InChI Key: MYSYZPJCLPHUBV-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring system substituted with chlorophenyl and methoxyphenyl groups. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and phenylacetic acid derivatives, under acidic or basic conditions.

    Introduction of Substituents: The chlorophenyl and methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions. This can be achieved using reagents like chlorobenzene and methoxybenzene in the presence of catalysts such as aluminum chloride or iron(III) chloride.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the benzofuran derivative with an appropriate amine, such as 4-chloroaniline, under conditions that promote amide bond formation, such as using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.

    Substitution: Amines, thiols, catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Phenyl-substituted benzofuran derivatives.

    Substitution: Amino or thiol-substituted benzofuran derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antiproliferative activities.

    Industry: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For instance, some studies suggest that the compound may interact with heat shock proteins, which play a role in protein folding and stress response . This interaction could potentially explain its antiproliferative activities observed in certain cell lines.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide: Similar structure with a bromine atom instead of chlorine.

    N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide: Contains a triazole ring instead of a benzofuran ring.

Uniqueness

N-(4-chlorophenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. The presence of both chlorophenyl and methoxyphenyl groups contributes to its potential as a versatile scaffold for further chemical modifications and biological evaluations.

Properties

Molecular Formula

C23H18ClNO4

Molecular Weight

407.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide

InChI

InChI=1S/C23H18ClNO4/c1-27-17-9-3-14(4-10-17)22-21(19-13-18(28-2)11-12-20(19)29-22)23(26)25-16-7-5-15(24)6-8-16/h3-13H,1-2H3,(H,25,26)

InChI Key

MYSYZPJCLPHUBV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=C(O2)C=CC(=C3)OC)C(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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